Cas no 54278-85-2 (Naphtho[2,1-f]quinolinium,1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydro-1,1,10a,12a-tetramethyl-8-[(1-methylpyrrolidinio)methyl]-,diiodide, (4aS,4bR,6aa,8S,10aR,10bS,12aS)- (9CI))

Naphtho[2,1-f]quinolinium,1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydro-1,1,10a,12a-tetramethyl-8-[(1-methylpyrrolidinio)methyl]-,diiodide, (4aS,4bR,6aa,8S,10aR,10bS,12aS)- (9CI) structure
54278-85-2 structure
Product name:Naphtho[2,1-f]quinolinium,1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydro-1,1,10a,12a-tetramethyl-8-[(1-methylpyrrolidinio)methyl]-,diiodide, (4aS,4bR,6aa,8S,10aR,10bS,12aS)- (9CI)
CAS No:54278-85-2
MF:C26H46I2N2
MW:640.465792179108
CID:369761
PubChem ID:71537

Naphtho[2,1-f]quinolinium,1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydro-1,1,10a,12a-tetramethyl-8-[(1-methylpyrrolidinio)methyl]-,diiodide, (4aS,4bR,6aa,8S,10aR,10bS,12aS)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Naphtho[2,1-f]quinolinium,1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydro-1,1,10a,12a-tetramethyl-8-[(1-methylpyrrolidinio)methyl]-,diiodide, (4aS,4bR,6aa,8S,10aR,10bS,12aS)- (9CI)
    • Candocuronium
    • (4aS,4bR,8S,10aR,10bS,12aS)-1,1,10a,12a-tetramethyl-8-(1-methylpyrrolidinium-1-yl)-1,2,3,4,4a,4b,5,7,8,9,10,10a,1
    • 17a,17a-Dimethyl-3beta-(1-methylpyrrolidinio)-17a-azonia-D-homoandrost-5-ene diiodide
    • 17a-Azonia-D-homoandrost-5-ene, 17alpha,17alpha-dimethyl-3-(1-methylpyrrolidinio)-, diiodide, (3beta)-
    • 17a-Methyl-3-beta-pyrrolidino-17a-aza-dihomoandrost-5-ene dimethiodide
    • Candocuronium iodide [INN]
    • Chandonium iodide
    • UNII-SC80GNP08C
    • DTXSID60969306
    • NS00122647
    • Candocuronium iodide
    • Q5032016
    • CHEMBL2106112
    • SCHEMBL12506217
    • HS-310
    • SC80GNP08C
    • HS 310
    • 54278-85-2
    • 17A,17A-DIMETHYL-3.BETA.-(1-METHYLPYRROLIDINIO)-17A-AZONIA-D-HOMOANDROST-5-ENE DIIODIDE
    • Inchi: InChI=1S/C26H46N2.2HI/c1-25-14-12-21(28(5)17-6-7-18-28)19-20(25)10-11-22-23(25)13-15-26(2)24(22)9-8-16-27(26,3)4;;/h10,21-24H,6-9,11-19H2,1-5H3;2*1H/q+2;;/p-2/t21-,22+,23-,24-,25-,26-;;/m0../s1
    • InChI Key: GGAGIPMNQXAXNH-XDMKMBKMSA-L
    • SMILES: CC12CCC(CC1=CCC3C2CCC4(C3CCC[N+]4(C)C)C)[N+]5(CCCC5)C.[I-].[I-]

Computed Properties

  • Exact Mass: 640.17504g/mol
  • Monoisotopic Mass: 640.17504g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
  • Surface Charge: 0
  • XLogP3: 0.9
  • Tautomer Count: 2

Naphtho[2,1-f]quinolinium,1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydro-1,1,10a,12a-tetramethyl-8-[(1-methylpyrrolidinio)methyl]-,diiodide, (4aS,4bR,6aa,8S,10aR,10bS,12aS)- (9CI) Related Literature

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司